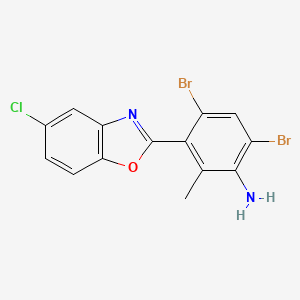
4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline typically involves multi-step organic reactions. One common method includes:
Chlorination: The addition of a chlorine atom to the benzoxazole moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled addition of reagents and precise temperature control.
Continuous flow reactors: For efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of bromine or chlorine atoms to hydrogen.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial agents: Potential use in developing new antibiotics.
Enzyme inhibitors: Studied for their ability to inhibit specific enzymes.
Medicine
Drug development: Investigated for potential therapeutic properties, including anticancer and antiviral activities.
Industry
Materials science: Used in the development of new materials with specific properties, such as fluorescence.
Mecanismo De Acción
The mechanism of action of 4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modifying the activity of the target. The specific pathways involved depend on the biological context and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
4,6-dibromo-2-methylaniline: Lacks the benzoxazole moiety.
3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline: Lacks bromine atoms.
Uniqueness
4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline is unique due to the presence of both bromine and chlorine atoms, as well as the benzoxazole moiety. This combination of functional groups imparts specific chemical and biological properties that are distinct from similar compounds.
Propiedades
Fórmula molecular |
C14H9Br2ClN2O |
|---|---|
Peso molecular |
416.49 g/mol |
Nombre IUPAC |
4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline |
InChI |
InChI=1S/C14H9Br2ClN2O/c1-6-12(8(15)5-9(16)13(6)18)14-19-10-4-7(17)2-3-11(10)20-14/h2-5H,18H2,1H3 |
Clave InChI |
RMNVAXUUTADJGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=C1N)Br)Br)C2=NC3=C(O2)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B13815409.png)

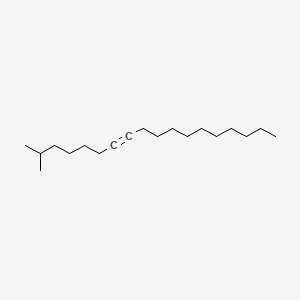
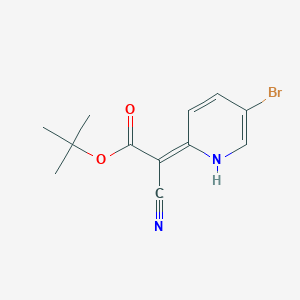
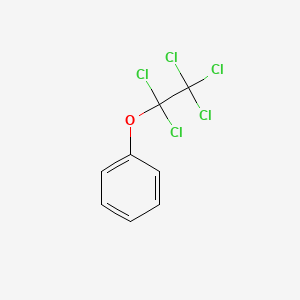
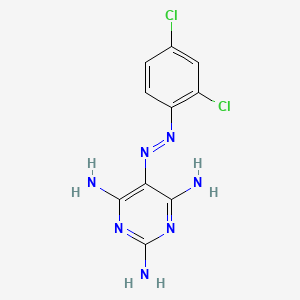

![Dichlorobis[1,1'-thiobis[butane]]platinum](/img/structure/B13815475.png)
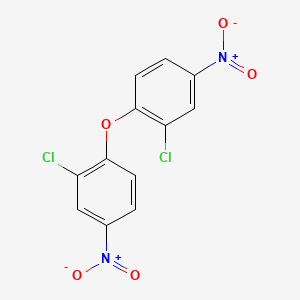
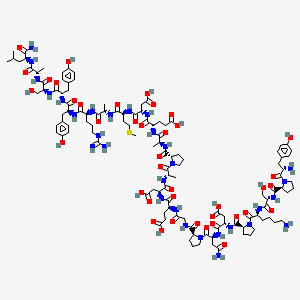

![(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide](/img/structure/B13815501.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B13815502.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)
